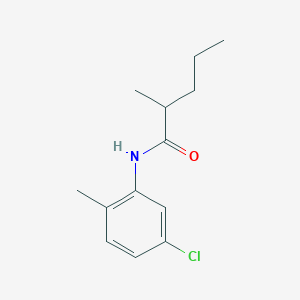![molecular formula C17H18ClNO2 B263162 N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide](/img/structure/B263162.png)
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide (BCEA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BCEA is a white crystalline solid, which has a molecular weight of 329.83 g/mol and a melting point of 114-116°C.
Mechanism of Action
The mechanism of action of N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and ion channels in the brain and nervous system. This compound has been shown to enhance the activity of GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic properties. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which may contribute to its anti-inflammatory properties. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its antioxidant properties. This compound has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Advantages and Limitations for Lab Experiments
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide has several advantages for lab experiments. This compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. This compound has also been shown to have a low toxicity profile, which makes it a safer option compared to other chemicals. However, this compound has several limitations for lab experiments. This compound is not water-soluble, which may limit its use in certain experiments. This compound also has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide. One potential direction is the development of new drugs based on the structure of this compound for the treatment of neurological disorders, pain, and inflammation. Another potential direction is the investigation of the mechanisms underlying the antioxidant and anticancer properties of this compound. Additionally, the development of new synthesis methods for this compound may improve its availability and reduce its cost.
Synthesis Methods
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide can be synthesized through a multistep process that involves the reaction of 4-chlorophenol with benzyl bromide to obtain 2-benzyl-4-chlorophenol. The latter is then reacted with ethylene oxide to obtain 2-(2-benzyl-4-chlorophenoxy)ethanol, which is subsequently acetylated with acetic anhydride to obtain this compound. The overall yield of this synthesis method is around 50-60%.
Scientific Research Applications
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of neurological disorders, pain, and inflammation. This compound has also been shown to possess antioxidant and anticancer properties, which may have implications for the development of new therapies for cancer.
properties
Molecular Formula |
C17H18ClNO2 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-13(20)19-9-10-21-17-8-7-16(18)12-15(17)11-14-5-3-2-4-6-14/h2-8,12H,9-11H2,1H3,(H,19,20) |
InChI Key |
NRULCMDBASJEOC-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NCCOC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)



